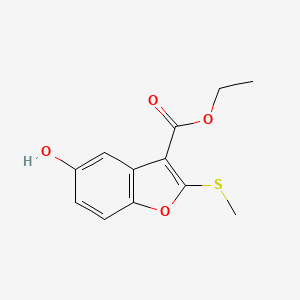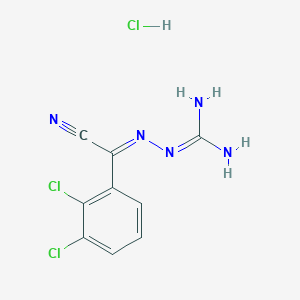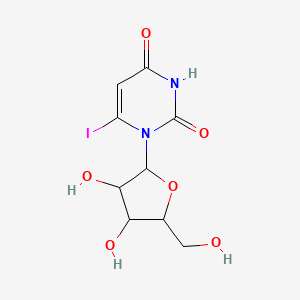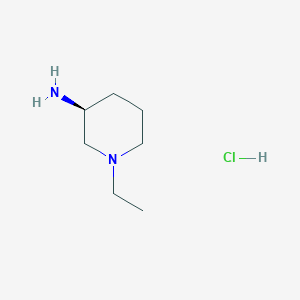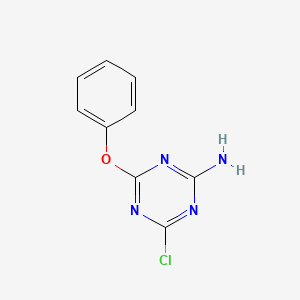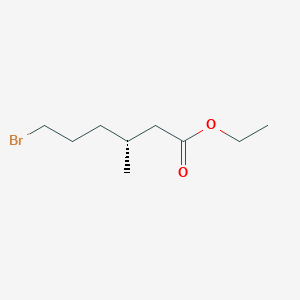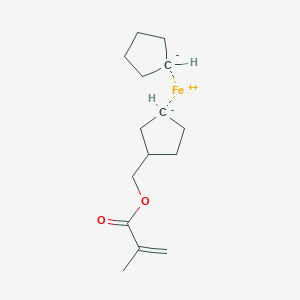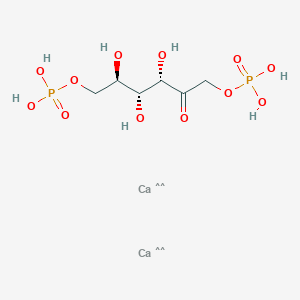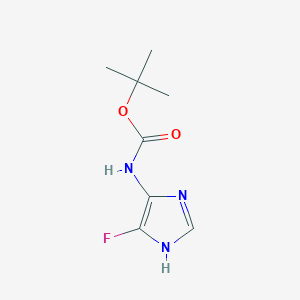
tert-butyl (5-fluoro-1H-imidazol-4-yl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl (5-fluoro-1H-imidazol-4-yl)carbamate: is a chemical compound that belongs to the class of imidazole derivatives. Imidazole is a five-membered heterocyclic ring containing two nitrogen atoms. The tert-butyl group is a bulky substituent that can influence the reactivity and stability of the compound. The presence of a fluorine atom adds unique properties to the molecule, making it of interest in various scientific fields.
Méthodes De Préparation
The synthesis of tert-butyl (5-fluoro-1H-imidazol-4-yl)carbamate typically involves the following steps:
Formation of the imidazole ring: This can be achieved through the reaction of glyoxal and ammonia, forming the imidazole core.
Introduction of the fluorine atom: Fluorination can be carried out using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Attachment of the tert-butyl group: This step involves the reaction of the imidazole derivative with tert-butyl chloroformate in the presence of a base like triethylamine.
Industrial production methods may involve optimizing these steps for higher yields and purity, using continuous flow reactors and automated synthesis techniques .
Analyse Des Réactions Chimiques
tert-Butyl (5-fluoro-1H-imidazol-4-yl)carbamate can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The fluorine atom can be substituted with other groups using nucleophilic substitution reactions. Common reagents include sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific conditions and reagents used .
Applications De Recherche Scientifique
tert-Butyl (5-fluoro-1H-imidazol-4-yl)carbamate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions due to its unique structural features.
Industry: The compound can be used in the development of new materials with specific properties, such as fluorinated polymers
Mécanisme D'action
The mechanism of action of tert-butyl (5-fluoro-1H-imidazol-4-yl)carbamate involves its interaction with molecular targets such as enzymes or receptors. The fluorine atom can form strong hydrogen bonds or dipole interactions, enhancing the binding affinity to the target. The tert-butyl group can provide steric hindrance, influencing the selectivity and specificity of the compound .
Comparaison Avec Des Composés Similaires
tert-Butyl (5-fluoro-1H-imidazol-4-yl)carbamate can be compared with other imidazole derivatives such as:
tert-Butyl (1H-imidazol-4-yl)carbamate: Lacks the fluorine atom, resulting in different reactivity and binding properties.
tert-Butyl (5-chloro-1H-imidazol-4-yl)carbamate: Contains a chlorine atom instead of fluorine, which can influence its chemical and biological properties.
tert-Butyl (5-bromo-1H-imidazol-4-yl)carbamate:
The uniqueness of this compound lies in the combination of the tert-butyl group and the fluorine atom, which imparts distinct chemical and biological properties .
Propriétés
Formule moléculaire |
C8H12FN3O2 |
|---|---|
Poids moléculaire |
201.20 g/mol |
Nom IUPAC |
tert-butyl N-(5-fluoro-1H-imidazol-4-yl)carbamate |
InChI |
InChI=1S/C8H12FN3O2/c1-8(2,3)14-7(13)12-6-5(9)10-4-11-6/h4H,1-3H3,(H,10,11)(H,12,13) |
Clé InChI |
ZRIGANYWEOWTHL-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)NC1=C(NC=N1)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


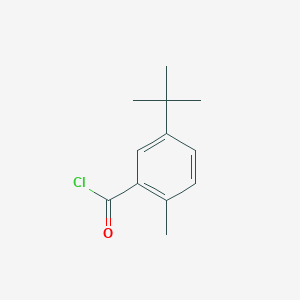
![2-(2,3-Dihydroxypentan-2-yl)-9-[4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-8-hydroxy-11-[5-hydroxy-4-methoxy-4,6-dimethyl-5-(propylaminomethyl)oxan-2-yl]oxy-3,6,8,10,12-pentamethyl-1-oxa-4-azacyclotridecan-13-one](/img/structure/B12819895.png)

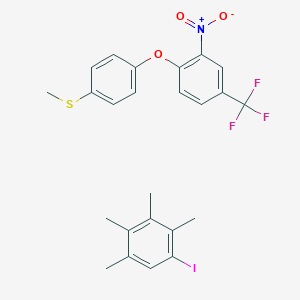
![2-Isopropyl-1H-benzo[d]imidazol-5-ol](/img/structure/B12819912.png)
